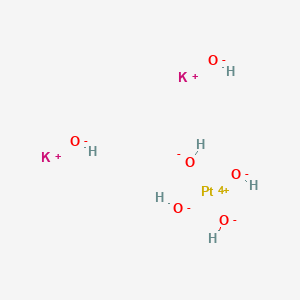
Fluorophosphate
Descripción general
Descripción
El ion monofluorofosfato es un anión con la fórmula química PO3F2−. Consiste en un grupo fosfato donde un átomo de oxígeno es sustituido por un átomo de flúor. El ion tiene una carga de -2 y se asemeja al sulfato en tamaño, forma y carga. Esta similitud le permite formar compuestos con estructuras similares a los sulfatos, como las sales de Tutton y las langbeinites . El compuesto más conocido que contiene el ion monofluorofosfato es el monofluorofosfato de sodio, que se usa comúnmente en la pasta dental .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El monofluorofosfato se puede sintetizar mediante la hidrólisis del difluorofosfato con una base. La reacción es la siguiente: [ \text{PO2F2−} + 2 \text{MOH} \rightarrow \text{M2PO3F} + \text{H2O} + \text{F−} ] donde M representa un catión metálico .
Métodos de producción industrial: La producción industrial de monofluorofosfato implica la reacción de un fluoruro con un metafosfato: [ \text{MF} + \text{MPO3} \rightarrow \text{M2PO3F} ] Este método es eficiente y se utiliza ampliamente en la producción de monofluorofosfato de sodio para aplicaciones comerciales .
Análisis De Reacciones Químicas
Tipos de reacciones: Los iones monofluorofosfato experimentan diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El ion fluoruro puede ser sustituido por otros nucleófilos.
Hidrólisis: El ion se puede hidrolizar para producir iones fosfato y fluoruro.
Reactivos y condiciones comunes:
Hidrólisis alcalina: Usando metales alcalinos como hidróxido de sodio o potasio.
Condiciones ácidas: La hidrólisis también puede ocurrir en condiciones ácidas, lo que lleva a la formación de ácido fosfórico y ácido fluorhídrico.
Productos principales:
Iones fosfato: Resultantes de la hidrólisis.
Iones fluoruro: También un producto de la hidrólisis.
4. Aplicaciones en investigación científica
Los iones monofluorofosfato tienen diversas aplicaciones en investigación científica:
Química: Usado como reactivo en varias síntesis y reacciones químicas.
Biología y medicina: El monofluorofosfato de sodio se utiliza en productos de cuidado dental para prevenir caries dentales al promover la remineralización del esmalte dental.
Industria: Empleado en la producción de vidrios de bajo punto de fusión y como inhibidor de la corrosión.
Aplicaciones Científicas De Investigación
Monofluorophosphate ions have diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology and Medicine: Sodium monothis compound is used in dental care products to prevent dental caries by promoting the remineralization of tooth enamel.
Industry: Employed in the production of low-melting-point glasses and as a corrosion inhibitor.
Mecanismo De Acción
El ion monofluorofosfato ejerce sus efectos principalmente a través de su interacción con moléculas biológicas. En aplicaciones dentales, promueve la remineralización del esmalte dental al formar fluoroapatita, que es más resistente al ataque ácido que la hidroxiapatita. El ion fluoruro liberado del monofluorofosfato también puede inhibir la actividad de enzimas como la enolasa, que está involucrada en la vía glucolítica de las bacterias, reduciendo así la producción de ácido bacteriano .
Compuestos similares:
Difluorofosfato (PO2F2−): Contiene dos átomos de flúor en lugar de uno.
Hexafluorofosfato ([PF6]−): Contiene seis átomos de flúor y se utiliza en diferentes aplicaciones, como en electrolitos para baterías de iones de litio.
Singularidad: El monofluorofosfato es único debido a su estructura específica, que le permite formar compuestos similares a los sulfatos. Su capacidad para liberar iones fluoruro de forma controlada lo hace particularmente valioso en productos de cuidado dental .
Comparación Con Compuestos Similares
Difluorophosphate (PO2F2−): Contains two fluoride atoms instead of one.
Hexathis compound ([PF6]−): Contains six fluoride atoms and is used in different applications, such as in electrolytes for lithium-ion batteries.
Uniqueness: Monothis compound is unique due to its specific structure, which allows it to form compounds similar to sulfates. Its ability to release fluoride ions in a controlled manner makes it particularly valuable in dental care products .
Propiedades
IUPAC Name |
fluoro-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMPOCYEZONEA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FO3P-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10163-15-2 (di-hydrochloride salt), 15600-53-0 (barium salt), 7631-97-2 (unspecified hydrochloride salt), 7789-74-4 (calcium salt) | |
| Record name | Fluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90164882 | |
| Record name | Fluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.970 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-43-8 | |
| Record name | Phosphorofluoridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monofluorophosphate ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOFLUOROPHOSPHATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4964UZ79MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















